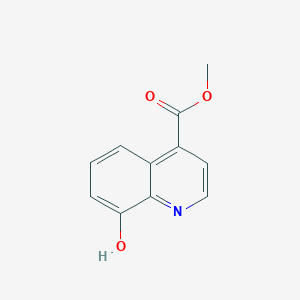![molecular formula C18H14Cl3N3O2 B2881691 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone CAS No. 477847-89-5](/img/structure/B2881691.png)
1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone is a useful research compound. Its molecular formula is C18H14Cl3N3O2 and its molecular weight is 410.68. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Antifungal Agents
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . Various medicines such as Fluconazole, which contain a 1,2,4-triazole group, are common and well known . These compounds have been introduced as an antimicrobial agent and have shown significant antifungal activity .
Anti-inflammatory Agents
1,2,4-Triazoles have also been found to exhibit anti-inflammatory activities . The unique structure and properties of 1,2,4-triazoles make them useful in various fields such as pharmaceutical chemistry .
Antioxidant Agents
Research has shown that 1,2,4-triazoles have antioxidant activities . These compounds can interact with free radicals and neutralize them, thereby preventing oxidative stress and related diseases .
Analgesic Agents
1,2,4-Triazoles have been found to have analgesic (pain-relieving) properties . They can interact with certain receptors in the body to reduce pain sensations .
Anticancer Agents
1,2,4-Triazoles have attracted remarkable attention especially in the last two decades due to its widespread potential pharmaceutical activity including anticancer activities . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Agrochemicals
1,2,4-Triazoles are also used in agrochemistry . They are used in the synthesis of various pesticides and herbicides .
Organic Catalysts
1,2,4-Triazoles are used as organic catalysts . They can speed up certain chemical reactions, making them more efficient .
properties
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O2/c1-10-3-5-13(8-14(10)20)24-9-16(22-23-24)18(25)11(2)26-17-6-4-12(19)7-15(17)21/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBABBROXVJCPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

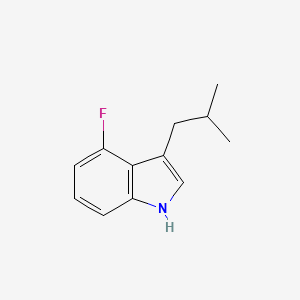
![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)
![7-cyclopentyl-6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2881611.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)
![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2881618.png)
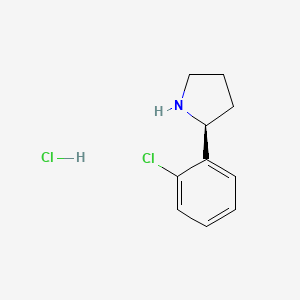
![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2881621.png)
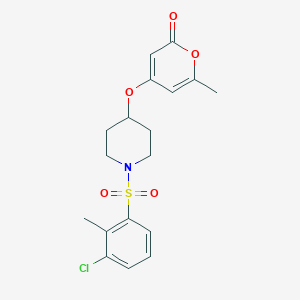
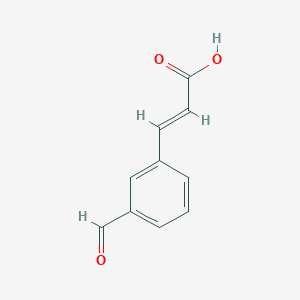
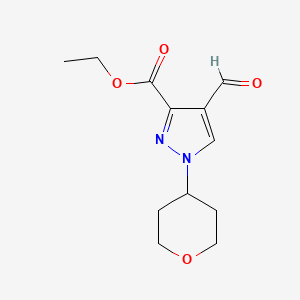

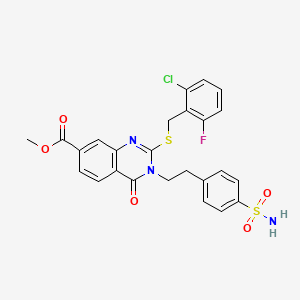
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
